

# Spectroscopic Profile of 4-Methoxy-2,6-dimethylphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-2,6-dimethylphenylboronic acid

Cat. No.: B1307227

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-methoxy-2,6-dimethylphenylboronic acid** (CAS No: 361543-99-9), a key building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science by providing expected data for compound verification, detailed experimental protocols for spectroscopic analysis, and visualizations of analytical workflows.

## Chemical Structure and Properties

**4-Methoxy-2,6-dimethylphenylboronic acid** is a white to off-white crystalline solid with the chemical formula  $C_9H_{13}BO_3$  and a molecular weight of 180.01 g/mol <sup>[1][2]</sup> Its structure features a phenylboronic acid core with a methoxy group at the 4-position and two methyl groups at the 2- and 6-positions. The melting point of this compound is reported to be in the range of 168-175°C <sup>[3][4]</sup> It is noted that this compound may exist in equilibrium with its cyclic anhydride (boroxine) <sup>[5]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-methoxy-2,6-dimethylphenylboronic acid**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds such as anisole, xylene, and other substituted phenylboronic acids.

### Predicted $^1\text{H}$ NMR Data

The expected  $^1\text{H}$  NMR spectrum of **4-methoxy-2,6-dimethylphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ) would exhibit four distinct signals.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	Singlet (broad)	2H	B(OH) $_2$
~ 6.6	Singlet	2H	Ar-H
~ 3.8	Singlet	3H	O-CH $_3$
~ 2.1	Singlet	6H	Ar-CH $_3$

### Predicted $^{13}\text{C}$ NMR Data

The predicted proton-decoupled  $^{13}\text{C}$  NMR spectrum would show six signals corresponding to the unique carbon environments in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160	C-OCH $_3$
~ 140	C-CH $_3$
~ 135 (broad)	C-B(OH) $_2$
~ 112	C-H
~ 55	O-CH $_3$
~ 20	Ar-CH $_3$

## Predicted FT-IR Data

The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Boronic acid (B-OH)
2950 - 2850	C-H stretch	Methyl (CH <sub>3</sub> )
~ 1600, ~1480	C=C stretch	Aromatic ring
~ 1350	B-O stretch	Boronic acid (B-O)
1250 - 1200	C-O stretch (asymmetric)	Aryl ether (Ar-O-CH <sub>3</sub> )
1050 - 1000	C-O stretch (symmetric)	Aryl ether (Ar-O-CH <sub>3</sub> )
~ 850	C-H out-of-plane bend	Aromatic ring

## Predicted Mass Spectrometry Data

For mass spectral analysis, the molecular ion peak is a key identifier.

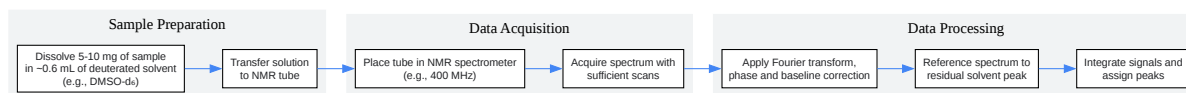
m/z Value	Assignment
180.09	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.



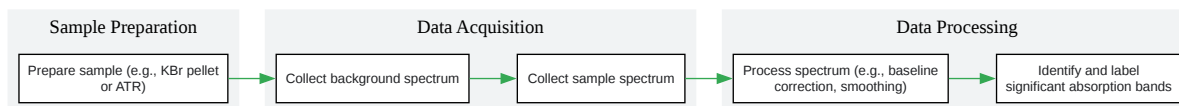
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### General workflow for NMR spectroscopic analysis.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **4-methoxy-2,6-dimethylphenylboronic acid** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon.
  - A larger number of scans is typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - The spectrum is referenced to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

- **Data Processing:** The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and peak integration.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

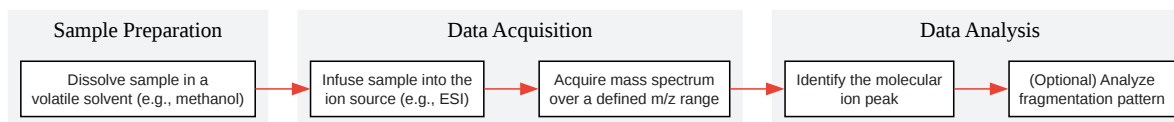


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General workflow for FT-IR spectroscopic analysis.

- **Instrumentation:** A Fourier-Transform Infrared spectrometer.
- **Sample Preparation (ATR):** A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact.
- **Data Acquisition:**
  - A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrument absorbances.
  - The sample spectrum is then collected, typically over a range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Baseline correction and peak picking are performed to identify the key absorption bands.

## Mass Spectrometry (MS)



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### General workflow for Mass Spectrometric analysis.

- **Instrumentation:** A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- **Data Acquisition:**
  - The sample solution is introduced into the ion source.
  - The instrument parameters (e.g., ionization voltage, temperatures) are optimized to achieve good signal intensity for the molecular ion.
  - The mass spectrum is acquired over a mass-to-charge ( $m/z$ ) range that includes the expected molecular weight of the compound.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ( $[M]^+$  or  $[M+H]^+$ , etc., depending on the ionization method). The isotopic pattern can be used to confirm the elemental composition.

## Conclusion

This technical guide provides a predicted spectroscopic dataset and standardized analytical protocols for **4-methoxy-2,6-dimethylphenylboronic acid**. While experimentally obtained data is always the gold standard, this guide offers a robust framework for researchers to anticipate spectral features, aiding in the confirmation of synthesis and in quality control. The

provided workflows and diagrams serve as a practical reference for the spectroscopic characterization of this and similar organic compounds.

Disclaimer: The spectroscopic data presented in this document are predicted and should be used as a reference. Experimental verification is recommended for definitive characterization.

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